1-(4-Chlorobenzhydryl)piperazine
Overview
Description
1-(4-Chlorobenzhydryl)piperazine is an inactive metabolite of meclizine and chlorcyclizine . It has also been found as an impurity in commercial preparations of hydroxyzine and cetirizine . This compound has been used in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, anticancer agents, and antihistamines .
Synthesis Analysis
1-(4-Chlorobenzhydryl)piperazine has been synthesized from 1-(4-chlorophenylbenzhydryl) piperazine via the key intermediate 1-allyl-4-((4-chlorophenyl) phenylmethyl) piperazine . Other methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(4-Chlorobenzhydryl)piperazine is C17H19ClN2 . The IUPAC name is 1-[(4-chlorophenyl)-phenylmethyl]piperazine . The InChI is InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 .Chemical Reactions Analysis
1-(4-Chlorobenzhydryl)piperazine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, anticancer agents, and antihistamines .Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Chlorobenzhydryl)piperazine is 286.8 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Cancer Cell Cytotoxicity
1-(4-Chlorobenzhydryl)piperazine has shown promising applications in cancer research. A study by Yarim et al. (2012) investigated 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which demonstrated significant cytotoxicity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. This indicates its potential as a chemotherapeutic agent (Yarim et al., 2012).
Biochemical and Morphological Changes
Gorokhova et al. (2020) conducted a pre-clinical study on the metabolic and morphological changes induced by 4-chlorobenzhydryl piperazine. This research is crucial for early diagnosis of health problems in workers in environments where piperazine compounds are synthesized and used (Gorokhova et al., 2020).
Antagonistic Effects on Migraine
Research by Moore and Davis (2020) revealed that certain 1,4-disubstituted piperazines, including 1-(4-chlorobenzhydryl)piperazine, interact synergistically with known analgesics to block the stimulus causing migraine. This effect was particularly noted when combined with N-acetyl-p-aminophenol (Moore & Davis, 2020).
Synthesis and Characterization Studies
The synthesis and characterization of 1-benzhydryl-sulfonyl-piperazine derivatives have been explored for their potential in inhibiting cancer cell proliferation. Kumar et al. (2007) evaluated the efficacy of these compounds against breast cancer cell proliferation, suggesting the role of these derivatives in cancer research (Kumar et al., 2007).
Pharmacological Effects
Kam et al. (2004) described the synthesis and pharmacological effect of N,N'-substituted-N''-1-(4-chlorobenzhydryl)piperazine iminodiacetic acid triamide derivatives as nonpeptide B2 antagonists. These compounds showed antagonistic effects on bradykinin-induced contraction in guinea-pig ileum smooth muscle, indicating their potential in pharmacological applications (Kam et al., 2004).
Molecular Structure Analysis
Naveen et al. (2009) conducted a study on the molecular structure of a novel 1-benzhydryl-piperazine derivative. The research involved X-ray diffraction studies, revealing insights into the compound's crystal and molecular structure (Naveen et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride) | |
Record name | Norchlorcyclizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00891490 | |
Record name | Norchlorcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzhydryl)piperazine | |
CAS RN |
303-26-4 | |
Record name | Norchlorcyclizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norchlorcyclizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norchlorcyclizine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norchlorcyclizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-chlorobenzhydryl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORCHLORCYCLIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T875VN0D6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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